molecular formula C10H7BrINO2 B1448874 Ethyl 2-bromo-3-cyano-5-iodobenzoate CAS No. 1805183-67-8

Ethyl 2-bromo-3-cyano-5-iodobenzoate

Cat. No.: B1448874
CAS No.: 1805183-67-8
M. Wt: 379.98 g/mol
InChI Key: PLHXDCQJAZGGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-3-cyano-5-iodobenzoate is a chemical compound with the molecular formula C10H7BrINO2 and a molecular weight of 379.98 g/mol It is a derivative of benzoic acid, specifically an ethyl ester, and is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring

Preparation Methods

The synthesis of Ethyl 2-bromo-3-cyano-5-iodobenzoate typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of a benzoic acid derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve large-scale chemical processes that optimize reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production. These methods are designed to be cost-effective and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Ethyl 2-bromo-3-cyano-5-iodobenzoate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-iodobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers use this compound to study the effects of halogenated benzoic acid derivatives on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-iodobenzoate involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and the cyano group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in studying enzyme inhibition, receptor activation, or other biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-bromo-3-cyano-5-iodobenzoate can be compared with other halogenated benzoic acid derivatives, such as:

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)8-4-7(12)3-6(5-13)9(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHXDCQJAZGGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-3-cyano-5-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-3-cyano-5-iodobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-3-cyano-5-iodobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-3-cyano-5-iodobenzoate
Reactant of Route 5
Ethyl 2-bromo-3-cyano-5-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-3-cyano-5-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.